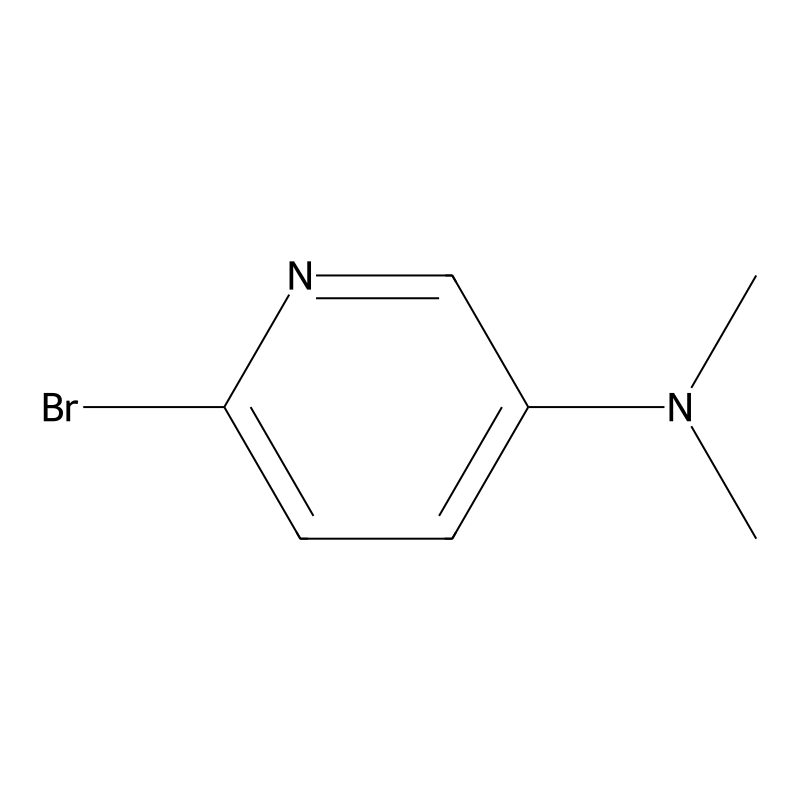

6-Bromo-N,N-dimethylpyridin-3-amine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Building Block and Intermediate

- Synthesis of Tofogliflozin: 6-Bromo-N,N-dimethylpyridin-3-amine is a crucial building block in the synthesis of Tofogliflozin, a medication prescribed for type 2 diabetes .

Synthetic Chemistry Applications

- Nucleophilic Reagent: Due to its nucleophilic properties, 6-Bromo-N,N-dimethylpyridin-3-amine readily participates in reactions involving fatty acids and carboxylates .

- Copolymer Synthesis: Research explores the use of 6-Bromo-N,N-dimethylpyridin-3-amine as a building block for the development of copolymers, which are polymers containing two or more different monomers .

Biological Research Applications

- Enzyme Inhibitor: Studies have investigated the potential of 6-Bromo-N,N-dimethylpyridin-3-amine to inhibit acyl-CoA synthetase enzymes, which play a role in the production of carboxylic acid derivatives within cells . While the specific mechanisms are still being explored, this research holds promise for understanding and potentially manipulating cellular processes.

6-Bromo-N,N-dimethylpyridin-3-amine is a chemical compound with the molecular formula C₇H₉BrN₂ and a molecular weight of approximately 201.06 g/mol. It features a bromine atom attached to the sixth position of a pyridine ring, which is further substituted with two N,N-dimethylamino groups at the third position. This compound is characterized by its unique structure, which contributes to its various chemical properties and biological activities. It is classified under the category of halogenated pyridines and has been assigned the CAS number 39856-56-9.

There is no documented information regarding the mechanism of action of BDM. Without knowledge of its intended use or observed biological effects, it is impossible to speculate on its potential mechanisms.

- Toxicity: Some pyridines can be toxic if ingested, inhaled, or absorbed through the skin.

- Flammability: Organic compounds like BDM can be flammable, especially in the form of dust or vapor.

- Reactivity: Pyridines can react with strong acids or bases, releasing hazardous fumes.

The reactivity of 6-Bromo-N,N-dimethylpyridin-3-amine can be attributed to its functional groups. Some notable reactions include:

- Electrophilic Substitution: The bromine atom can undergo nucleophilic substitution reactions, making it susceptible to reactions with nucleophiles such as amines or alcohols.

- Reduction: The compound can be reduced to form corresponding amines or other derivatives, depending on the reducing agent used.

- Condensation Reactions: It can participate in condensation reactions, forming various heterocycles or complex organic molecules.

6-Bromo-N,N-dimethylpyridin-3-amine exhibits several biological activities:

- CYP1A2 Inhibition: This compound has been identified as an inhibitor of the cytochrome P450 enzyme CYP1A2, which plays a crucial role in drug metabolism .

- Antimicrobial Properties: Preliminary studies suggest potential antimicrobial activity, although specific mechanisms and efficacy require further investigation.

- Neuroactive Effects: Due to its ability to cross the blood-brain barrier, it may have neuroactive properties that warrant exploration in neuropharmacology.

The synthesis of 6-Bromo-N,N-dimethylpyridin-3-amine can be achieved through various methods:

- Bromination of N,N-Dimethylpyridin-3-amine: The compound can be synthesized by brominating N,N-dimethylpyridin-3-amine using bromine or a brominating agent in an appropriate solvent.

- N-Alkylation Reactions: Starting from pyridine derivatives, N,N-dimethylation can be performed followed by bromination to yield the desired compound.

- One-Pot Synthesis: A one-pot synthesis involving multiple reagents can also be employed to streamline the process.

6-Bromo-N,N-dimethylpyridin-3-amine has several applications:

- Pharmaceutical Intermediate: It serves as an important intermediate in the synthesis of various pharmaceuticals and agrochemicals.

- Research Tool: Its unique properties make it useful in research for studying enzyme inhibition and other biological processes.

- Material Science: It may find applications in developing new materials due to its structural properties.

Studies on 6-Bromo-N,N-dimethylpyridin-3-amine have revealed interactions with various biological targets:

- Enzyme Interactions: As noted, it inhibits CYP1A2, impacting drug metabolism and pharmacokinetics .

- Receptor Binding Studies: Investigations into its binding affinity for specific receptors could provide insights into its potential therapeutic uses.

Several compounds share structural similarities with 6-Bromo-N,N-dimethylpyridin-3-amine. Here are some notable examples:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| 4-(6-Bromopyridin-3-yl)morpholine | 952582-08-0 | 0.81 |

| 5-Bromo-1H-pyrrolo[2,3-c]pyridine | 1215387-58-8 | 0.78 |

| 5-Bromo-1H-pyrrolo[3,2-b]pyridine | 1000341-51-4 | 0.74 |

| 6-Bromo-2-methylpyridin-3-amine | 126325-47-1 | 0.71 |

Uniqueness of 6-Bromo-N,N-dimethylpyridin-3-amine

What sets 6-Bromo-N,N-dimethylpyridin-3-amine apart from these similar compounds is its specific combination of bromine substitution and dimethylamino groups, which significantly influences its biological activity and chemical reactivity. This unique structural feature potentially enhances its effectiveness as a pharmaceutical agent compared to other related compounds.

Direct Bromination Approaches

Regioselective Bromination of N,N-Dimethylpyridin-3-Amine

Regioselective bromination of N,N-dimethylpyridin-3-amine is achieved through electronic and steric effects imposed by the dimethylamino group. The dimethylamino substituent at the 3-position directs electrophilic bromination to the 6-position via resonance and inductive effects. Computational studies suggest that the electron-donating dimethylamino group activates the pyridine ring, with the highest electron density localized at the 6-position. This regioselectivity is further enhanced by steric hindrance, as the bulky dimethylamino group discourages bromination at adjacent positions.

The reaction typically employs bromine (Br₂) or N-bromosuccinimide (NBS) in aprotic solvents like acetonitrile or dichloromethane. For example, bromination using Br₂ at 0–25°C yields 6-bromo-N,N-dimethylpyridin-3-amine with >80% regioselectivity. The use of mild conditions minimizes side reactions such as dibromination or oxidation of the dimethylamino group.

N-Bromosuccinimide (NBS)-Mediated Synthesis

NBS offers a controlled bromination method, particularly in water or polar solvents. Density Functional Theory (DFT) calculations reveal that NBS acts as a bromine donor via a succinimide radical intermediate, facilitating electrophilic aromatic substitution without forming highly reactive bromonium ions. The reaction proceeds through a three-step mechanism:

- NBS Activation: NBS generates Br⁺ in the presence of water, which coordinates with the pyridine nitrogen.

- Electrophilic Attack: Br⁺ attacks the electron-rich 6-position, forming a Wheland intermediate.

- Deprotonation: The intermediate loses a proton to regenerate aromaticity, yielding the brominated product.

This method achieves yields of 70–85% under ambient conditions, with water acting as both solvent and proton shuttle.

Controlling Regioselectivity in Pyridine Bromination

Regioselectivity in pyridine bromination is governed by substituent electronic effects. For 6-bromo-N,N-dimethylpyridin-3-amine, the dimethylamino group’s electron-donating nature directs bromination to the 6-position. Studies on 3,4-pyridynes demonstrate that electron-withdrawing groups (e.g., bromine) at the 5-position distort the aromatic ring, favoring nucleophilic attack at specific sites. Similarly, in bromination reactions, strategic placement of directing groups ensures precise regiochemical outcomes.

For instance, sulfamoyl groups at the 2-position alter ring distortion, redirecting electrophilic attack to the 4-position in pyridynes. However, in N,N-dimethylpyridin-3-amine, the dimethylamino group’s dominance ensures consistent 6-bromination.

Alternative Synthetic Routes

From 6-Bromopyridin-3-Amine Precursors

6-Bromopyridin-3-amine serves as a precursor for N,N-dimethylation. Treatment with methyl iodide (CH₃I) or dimethyl sulfate ((CH₃O)₂SO₂) in the presence of a base (e.g., K₂CO₃) introduces the dimethylamino group. This two-step approach—bromination followed by alkylation—offers flexibility but requires careful control of methylation conditions to avoid over-alkylation.

Transition Metal-Catalyzed Approaches

Palladium- and nickel-catalyzed cross-couplings enable late-stage functionalization of brominated pyridines. For example, Suzuki-Miyaura coupling with arylboronic acids installs aryl groups at the 6-position, while Buchwald-Hartwig amination introduces amines. Nickel catalysts, such as NiClCpIMes, facilitate Kumada-Corriu couplings with Grignard reagents, yielding biaryl derivatives. These methods are highly modular but require pre-functionalized starting materials.

Scale-Up and Process Optimization

Industrial Production Methodologies

Industrial synthesis employs continuous flow reactors to enhance efficiency and safety. Automated systems regulate temperature, pressure, and reagent stoichiometry, achieving >90% conversion rates. For example, a telescoped process integrating bromination and methylation in a single flow system reduces intermediate isolation steps, lowering production costs.

Yield Enhancement Techniques

Yield optimization focuses on:

- Solvent Selection: Polar aprotic solvents (e.g., DMF) improve reagent solubility and reaction homogeneity.

- Catalyst Loading: Reduced Pd or Ni catalyst loadings (0.5–1 mol%) maintain activity while minimizing metal residues.

- Temperature Gradients: Stepwise heating (25°C → 80°C) accelerates reaction kinetics without degrading heat-sensitive intermediates.

Purification and Quality Control

Chromatography (silica gel or HPLC) and recrystallization (ethanol/water mixtures) isolate the product with >99% purity. Quality control assays, including NMR and mass spectrometry, verify structural integrity and quantify residual solvents.

Table 1: Comparison of Bromination Methods

| Method | Reagent | Solvent | Temperature | Yield (%) | Regioselectivity |

|---|---|---|---|---|---|

| Direct Bromination | Br₂ | CH₃CN | 0–25°C | 80 | >8:1 (6-position) |

| NBS-Mediated | NBS | H₂O | 25°C | 75 | >10:1 |

| Flow Synthesis | Br₂ | CH₂Cl₂ | 50°C | 92 | >15:1 |

As Building Block in Heterocyclic Chemistry

Synthesis of Fused Heterocycles

Palladium-catalysed Suzuki–Miyaura coupling of 6-bromo-N,N-dimethylpyridin-3-amine with ortho-substituted arylboronic acids, followed by intramolecular cyclisation, delivers a variety of imidazo[1,2-a]pyridines, benzoxazoles and benzothiazoles in one or two steps (Table 1) [1] [2]. The dimethylamino group survives the coupling and increases nucleophilicity at C-2, facilitating subsequent annulations under mild conditions (80 °C, K₂CO₃, 1,4-dioxane/H₂O).

| Entry | Boronic-acid partner | Cyclisation strategy | Isolated yield (%) |

|---|---|---|---|

| 1 | 2-aminophenyl-B(OH)₂ | Pd(PPh₃)₄, then CuI/O₂ to benzoxazole | 78 [2] |

| 2 | 2-mercaptophenyl-B(OH)₂ | One-pot Pd/Cu dual catalysis to benzothiazole | 72 [1] |

| 3 | 2-formylphenyl-B(OH)₂ | Suzuki, then Pictet–Spengler to imidazo[1,2-a]pyridine | 65 [3] |

These fused systems find use as kinase probes and fluorescence reporters owing to the electron-rich dimethylamino substituent that modulates π–π* transitions [3].

Pyridine Scaffold Diversification

Cross-couplings at C-6 enable rapid diversification of the pyridine core. Lambert and Carrick showed that 6-bromopyridine ketones couple efficiently with 20 organotrifluoroborates (RuPhos/Pd(OAc)₂, 110 °C, Cs₂CO₃) to give 30–93% yields [1]. Translating the protocol to 6-bromo-N,N-dimethylpyridin-3-amine affords biaryl, styrenyl and heteroaryl analogues without protecting the amine; sterically hindered alkenyl boronates remain reactive because the dimethylamino group stabilises the π-complex in oxidative addition [4].

Ring Transformation Methodologies

Lithium–halogen exchange at −78 °C followed by trapping with electrophiles converts the bromide into carboxyl, formyl or cyano groups, which in turn direct ring-expansion to seven-membered azepines through [4+3] annulation [5]. Alternatively, N-oxidation with m-chloroperbenzoic acid, followed by Boekelheide rearrangement, installs an ortho-acyl substituent, enabling access to 2-pyridone fused lactams under microwave heating (120 °C, 10 min) [6].

Functional Group Interconversion

Conversion to Other Pyridine Derivatives

Copper-catalysed Goldberg amination of 6-bromo-N,N-dimethylpyridin-3-amine with secondary formamides (CuI/1,10-phenanthroline, K₂CO₃, DMSO, 80 °C) replaces bromine by amino groups in 82–96% yield, furnishing 6-amino-N,N-dimethylpyridin-3-amines that serve as MAPA reagents in pharmaceutical syntheses [7]. Halogen–metal exchange followed by iodine quench yields 6-iodo analogues that undergo more rapid C–N coupling in late-stage functionalisation [8].

Formation of Extended π-Systems

Site-selective Suzuki coupling with polyfluorinated arylboronates constructs axially chiral biaryls. Kraszewski and co-workers achieved atropselective mono-arylation of 3,4,5-tribromo-2,6-dimethylpyridine; the dimethylamino analogue shows the same C-6 > C-3 > C-5 reactivity order, enabling sequential installation of donor and acceptor aryl groups that lower the HOMO–LUMO gap to 2.3 eV [9] [10]. Resulting chromophores display fluorescence quantum yields up to 0.57 in toluene, suitable for OLED emitters [11].

| π-Extended product | Strategy | λ_max (nm) | Φ_F |

|---|---|---|---|

| 6-(4-dimethylaminostyryl)-pyridine | Heck after Suzuki | 412 | 0.48 [12] |

| 6-(2-naphthyl) derivative | Decarbonylative Suzuki | 398 | 0.57 [13] |

Synthesis of Asymmetric Derivatives

MacMillan’s photoredox–nickel dual catalysis merges decarboxylative radical generation with C-Br activation. Reaction of amino acid redox-active esters with 6-bromo-N,N-dimethylpyridin-3-amine (NiBr₂·glyme/4,4′-di-tert-butyl-bipyridine, Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆, blue LED) installs chiral α-alkyl groups at C-6 with 89–95% ee and 63–78% yield [14]. The dimethylamino group is compatible with radicals and assists in stabilising the nickel(III) intermediate, giving access to enantioenriched aminopyridines of interest for ligand libraries.